molecular formula C14H9Cl3O2 B4544405 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No. B4544405
M. Wt: 315.6 g/mol
InChI Key: NOEJSJATVOQOET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde often involves the reaction of substituted benzaldehydes with other chemical entities to form complex structures. For instance, the preparation of (E)-4-[4-(4-Chlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one was achieved through the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyloxy)benzaldehyde, showcasing the versatility of substituted benzaldehydes in synthesis reactions (Hu, 2006).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant variability in dihedral angles and intermolecular interactions. In the synthesis mentioned above, the substituted benzaldehyde group makes specific dihedral angles with the chlorobenzyl ring, pyrazolone ring, and terminal phenyl ring, contributing to the stabilization of the crystal structure through intermolecular C—H⋯O hydrogen bonds (Hu, 2006).

Chemical Reactions and Properties

Chemical reactivity studies have shown that compounds with similar structures can undergo a variety of reactions, forming new bonds and structures. For instance, the reaction of aldehydes with stabilized sulfur ylides has been demonstrated to be highly stereoselective, leading to the formation of 2,3-epoxy-amides, highlighting the chemical versatility and reactivity of such compounds (Fernandez et al., 1990).

properties

IUPAC Name

5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEJSJATVOQOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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